7-Hydroxyamoxapine

Dopamine D2 receptor antagonism Neuroleptic activity Receptor binding specificity

7-Hydroxyamoxapine is the 7‑hydroxylated active metabolite of the tricyclic antidepressant amoxapine, belonging to the dibenzoxazepine class. It is formed primarily via CYP2D6‑mediated oxidation and is distinguished from its 8‑hydroxy isomer by its potent post‑synaptic dopamine D₂ receptor blocking activity, which underpins the neuroleptic component of amoxapine's clinical profile.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
CAS No. 37081-76-8
Cat. No. B025571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyamoxapine
CAS37081-76-8
Synonyms2-chloro-11-(1-piperazinyl)dibenzo(b,f)(1,4)oxazepin-7-ol
7-hydroxyamoxapine
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2
InChIKeyMEUGUMOVYNSGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyamoxapine (CAS 37081-76-8) – Key Identity & Pharmacological Position for Procurement Decisions


7-Hydroxyamoxapine is the 7‑hydroxylated active metabolite of the tricyclic antidepressant amoxapine, belonging to the dibenzoxazepine class [1]. It is formed primarily via CYP2D6‑mediated oxidation and is distinguished from its 8‑hydroxy isomer by its potent post‑synaptic dopamine D₂ receptor blocking activity, which underpins the neuroleptic component of amoxapine's clinical profile [2]. The compound has a relatively short elimination half‑life (≈5–6.5 h) compared with the 8‑hydroxy metabolite (≈30 h), a fact that directly impacts bioequivalence study design and PK/PD interpretation [3]. As a synthetic standard, 7‑hydroxyamoxapine is supplied at ≥98 % purity for research use only .

Why 7‑Hydroxyamoxapine Cannot Be Interchanged with 8‑Hydroxyamoxapine or Amoxapine – The Receptor‑Profile Cliff


The two primary hydroxylated metabolites of amoxapine drive fundamentally divergent pharmacology: 7‑hydroxyamoxapine is a dopamine D₂ receptor antagonist that mediates neuroleptic‑like effects, whereas 8‑hydroxyamoxapine acts predominantly as a norepinephrine and serotonin re‑uptake inhibitor with only weak dopamine‑D₂ blocking activity [1]. Simply substituting the 7‑hydroxy standard for the 8‑hydroxy isomer in an analytical or pharmacological experiment therefore changes the mechanistic signal from “antipsychotic/dopaminergic” to “antidepressant/aminergic”. Furthermore, the two metabolites exhibit different half‑lives (≈5–6.5 h vs. ≈30 h) [2] and are produced by distinct CYP enzymes (CYP2D6 vs. CYP1A2), meaning that polymorphisms or drug–drug interactions can selectively alter the 7‑hydroxy/8‑hydroxy ratio [3]. For these reasons, generic substitution without empirical verification of isomer identity and receptor engagement is scientifically invalid.

Quantitative Differentiation Evidence for 7‑Hydroxyamoxapine Against Its Closest Analogs


Dopamine D₂ Receptor Blockade: 7‑Hydroxyamoxapine vs. 8‑Hydroxyamoxapine

8‑Hydroxy metabolites of loxapine/amoxapine possess only weak dopamine‑D₂ blocking activity, whereas 7‑hydroxyamoxapine is identified as the primary mediator of amoxapine’s neuroleptic‑like effects [1]. In a radioreceptor assay for neuroleptics, amoxapine and particularly 7‑hydroxyamoxapine demonstrated potent neuroleptic‑like activity; the 8‑hydroxy congener was not active in this assay [2]. The differential D₂ engagement is further supported by clinical observations of extrapyramidal side effects attributed to the 7‑hydroxy metabolite [3].

Dopamine D2 receptor antagonism Neuroleptic activity Receptor binding specificity

Elimination Half‑Life: 7‑Hydroxyamoxapine vs. 8‑Hydroxyamoxapine vs. Amoxapine

In a single‑dose pharmacokinetic study of eight healthy volunteers receiving 100 mg oral amoxapine, the mean elimination half‑life of 7‑hydroxyamoxapine was 5.1 h, compared with 30.8 h for 8‑hydroxyamoxapine and 9.8 h for the parent drug [1]. A separate consensus compilation gives 6.5 h, 30 h, and 8 h respectively [2]. The 5‑ to 6‑fold shorter half‑life of the 7‑hydroxy metabolite has direct implications for sampling schedules in bioequivalence trials: plasma concentrations of the 7‑hydroxy metabolite decline rapidly post‑peak, requiring dense early‑phase sampling to capture Cmax accurately [3].

Pharmacokinetics Half‑life Bioequivalence

Bacterial β‑Glucuronidase Inhibition: 7‑Hydroxyamoxapine vs. 8‑Hydroxyamoxapine vs. Amoxapine

In a purified E. coli GUS enzyme assay, 7‑hydroxyamoxapine (7‑OHAMOX) gave an IC₅₀ of 981 ± 183 nM, while 8‑hydroxyamoxapine (8‑OHAMOX) was roughly 2‑fold less potent (IC₅₀ = 1,991 ± 275 nM) and amoxapine slightly more potent (IC₅₀ = 796 ± 29 nM) [1]. In a live‑cell E. coli GUS assay, 7‑OHAMOX exhibited the highest potency (IC₅₀ = 41 ± 6 nM), surpassing both amoxapine (58 ± 5 nM) and 8‑OHAMOX (100 ± 1 nM) [1]. Thus, 7‑hydroxyamoxapine is the most potent metabolite in the physiologically more relevant cell‑based system, whereas its 8‑hydroxy isomer is consistently the weakest of the three.

β‑Glucuronidase inhibition CPT‑11 toxicity Drug repositioning

Species‑Specific Brain Metabolism: Exclusive Formation of 7‑Hydroxyamoxapine in Rat

In rats, intraperitoneal amoxapine is biotransformed exclusively to 7‑hydroxyamoxapine; 8‑hydroxyamoxapine is not detected in serum or brain tissue [1]. This contrasts with humans, where both 7‑OH and 8‑OH metabolites are formed, and the 8‑OH species predominates in plasma [2]. Rodent studies of amoxapine’s neuroleptic action therefore isolate the 7‑hydroxy metabolite as the sole active hydroxylated species, providing a cleaner experimental system for attributing in‑vivo effects to D₂ blockade.

Species‑specific metabolism Rat brain pharmacokinetics Dopamine metabolism

CYP‑Mediated Formation Pathway Divergence: 7‑OH via CYP2D6, 8‑OH via CYP1A2

7‑Hydroxyamoxapine is generated predominantly by cytochrome P450 2D6 (CYP2D6) [1], whereas 8‑hydroxyamoxapine formation is catalyzed primarily by CYP1A2 [2]. This enzymatic divergence means that CYP2D6 poor metabolizers (≈7 % of Caucasians) produce less 7‑hydroxyamoxapine, shifting the neuroleptic/antidepressant balance of amoxapine, while CYP1A2 inducers (e.g., smoking, omeprazole) selectively increase the 8‑OH metabolite. The two metabolites are therefore under independent pharmacogenetic and environmental control, which cannot be captured by a single‑analyte assay [3].

CYP polymorphism Pharmacogenetics Drug‑drug interaction

Precision Application Scenarios Where 7‑Hydroxyamoxapine Reference Standard Is Experimentally Mandatory


Bioequivalence & Pharmacokinetic Studies of Amoxapine Formulations

Regulatory bioequivalence trials must independently monitor 7‑hydroxyamoxapine, 8‑hydroxyamoxapine, and amoxapine because the metabolites differ 5‑fold in half‑life [1]. Using a 7‑hydroxyamoxapine certified reference standard ensures that truncated AUC metrics (e.g., AUC₂.₀ₕᵣ) and Cmax are accurately assigned to the correct analyte, preventing misattribution that could lead to erroneous bioequivalence conclusions [2].

Dopamine D₂ / Neuroleptic Activity Screening Assays

Any in‑vitro or in‑vivo screen designed to quantify the neuroleptic component of amoxapine or its analogs must include 7‑hydroxyamoxapine as the positive control for D₂ blockade, because 8‑hydroxyamoxapine lacks meaningful D₂ affinity [3]. Radioreceptor assays using ³H‑spiperone in striatal membranes specifically require the 7‑hydroxy isomer to calibrate the dopaminergic signal [4].

Bacterial β‑Glucuronidase (GUS) Inhibitor Discovery & CPT‑11 Toxicity Mitigation

In SAR programs targeting E. coli GUS to alleviate irinotecan‑induced diarrhea, 7‑hydroxyamoxapine is the most potent cell‑active metabolite (IC₅₀ = 41 nM) and outperforms the parent drug amoxapine and the 8‑hydroxy metabolite [5]. It should be used as the benchmark reference inhibitor in both enzyme and cell‑based screening cascades.

CYP2D6 Pharmacogenetic Phenotyping & Drug–Drug Interaction Studies

Because CYP2D6 exclusively generates 7‑hydroxyamoxapine from amoxapine while CYP1A2 generates the 8‑hydroxy isomer [6], the 7‑hydroxy metabolite standard is an essential calibrant for CYP2D6 activity phenotyping in human hepatocyte or recombinant enzyme assays. Its use enables unambiguous separation of CYP2D6 contributions from CYP1A2 in drug–drug interaction liability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxyamoxapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.